2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide
Description
Properties
Molecular Formula |
C9H7NO3S |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
methyl 7-oxidothieno[2,3-b]pyridin-7-ium-2-carboxylate |
InChI |
InChI=1S/C9H7NO3S/c1-13-9(11)7-5-6-3-2-4-10(12)8(6)14-7/h2-5H,1H3 |
InChI Key |
KXUVCUGIDICCNO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)[N+](=CC=C2)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
The synthesis employs heterocyclic intermediates such as:
- Thienopyridine derivatives with reactive substituents like amino, cyano, or ester groups.
- Thiophene derivatives functionalized with halogens or sulfonates to facilitate cyclization.
Table 1: Common Starting Materials and Their Key Features
Cyclization to Form the Thienopyridine Core
The key step involves cyclizing sulfonamide derivatives or halogenated thiophene precursors under acidic conditions:
Method A: Acid-mediated cyclization of N-(3-thienyl)methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamide with strong acids like hydrochloric acid in inert solvents such as ethanol or dioxane at elevated temperatures (50°C to boiling point).
Method B: Cyclization of halogenated thiophene derivatives (e.g., 2-chloromethylthiophene) with sulfonamide or amine derivatives in the presence of potassium carbonate or sodium hydroxide, followed by acid workup.
Reaction Scheme 1: General cyclization pathway
Thienyl precursor + Acid/Heat → Thieno[2,3-b]pyridine derivative
Introduction of the Methoxycarbonyl Group
The methoxycarbonyl group at the seventh position is introduced via esterification or nucleophilic substitution:
Esterification of carboxylic acid intermediates: Using methyl chloroformate or methyl methoxycarbonyl derivatives in the presence of base (e.g., triethylamine) or catalysts like DMAP.
Nucleophilic substitution: Reaction of the heterocyclic nitrogen or carbon centers with methyl chloroformate under mild conditions to install the methoxycarbonyl moiety.
Reaction Scheme 2: Esterification process
Thieno[2,3-b]pyridine derivative + Methyl chloroformate → 2-(Methoxycarbonyl)thieno[2,3-b]pyridine
Data Table 2: Representative Esterification Conditions
| Reagent | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Methyl chloroformate | Triethylamine | Dichloromethane | 0°C to room temperature | 80-85% |
Oxidation to the N-oxide
The final oxidation to generate the 7-oxide involves:
Oxidizing agents: Meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid or similar solvents.
Reaction conditions: Mild temperature (0–25°C) to prevent overoxidation.
Reaction Scheme 3: Oxidation step
Thieno[2,3-b]pyridine derivative + m-CPBA → 2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide
Data Table 3: Oxidation Conditions and Yields
| Oxidant | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| m-CPBA | Dichloromethane | 0°C to room temperature | 75-85% |
Summary of the Complete Synthetic Route
Additional Notes and Considerations
- Reaction Optimization: Reaction yields depend heavily on temperature, solvent choice, and reagent purity.
- Yield Variability: Yields range from 70% to over 90% depending on the specific route and conditions.
- Purification: Crystallization, chromatography, and recrystallization are standard purification methods.
- Safety Precautions: Handling of strong acids, oxidants, and reactive halogenated intermediates requires appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the thieno[2,3-b]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various bases and acids for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxides, while substitution reactions can introduce different functional groups onto the thieno[2,3-b]pyridine ring .
Scientific Research Applications
2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit tyrosyl-DNA phosphodiesterase I (TDP1), a phospholipase D enzyme, which is involved in DNA repair processes . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death .
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Pyrrolo[2,3-b]pyridine Derivatives Replacing the sulfur atom in thieno[2,3-b]pyridine with nitrogen yields pyrrolo[2,3-b]pyridine derivatives. For example, morpholine-substituted 1H-pyrrolo[2,3-b]pyridine demonstrated a 1,083-fold increase in aqueous solubility (1.3 mg/mL vs. 1.2 µg/mL for thieno analogues) due to improved hydrogen-bonding capacity. However, this modification reduced antiproliferative activity against cancer cells, highlighting the critical role of sulfur in bioactivity .
2.1.2. Thieno[2,3-b]pyridine Derivatives with Varying Substituents
- 4-(4-Methoxyphenylamino)thieno[2,3-b]pyridine-5-carbonitrile: The para-methoxy group enhances electron density, improving giardicidal activity (IC₅₀ = 0.5 µg/mL) against Giardia lamblia .
- Polymer-loaded thieno[2,3-b]pyridine: Encapsulation in a cholesteryl-poly(allylamine) matrix increased potency five-fold (IC₅₀ = 0.5 µg/mL vs. 2.5 µg/mL for free drug) against BxPC-3 pancreatic cancer cells .
- Nitro and amino derivatives: Nitration at positions 4 or 5 of the thieno[2,3-b]pyridine 7-oxide core (e.g., compounds III and IV in ) allows further functionalization, but amino derivatives often require protective groups to stabilize reactivity.
Fused-Ring Systems
- Triazolo-fused derivatives: Ethyl 2-anilino-7-aryl-9-methyl[1,2,4]triazolo[2'',3''-c]pyrido[3',2':4,5]thieno[2,3-e]pyrimidine-8-carboxylates exhibit modified solubility profiles due to bulky substituents .
Mechanistic Insights
- Anticancer Activity: Thieno[2,3-b]pyridine derivatives induce G2-phase cell cycle arrest and growth inhibition in MDA-MB-231 breast cancer cells, mimicking effects of PLC-δ1/δ3 gene knockdown .
- Solubility-Activity Trade-off : While pyrrolo[2,3-b]pyridines improve solubility, their reduced activity underscores the necessity of sulfur for target binding .
- Electron Density Effects : Substituents like methoxy or methoxycarbonyl modulate electron density, enhancing interactions with biological targets (e.g., parasitic enzymes or DNA) .
Biological Activity
2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide is a heterocyclic compound belonging to the thienopyridine family, characterized by its unique thieno[2,3-b]pyridine core and functional groups that enhance its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 209.22 g/mol. The compound features a methoxycarbonyl group at the 2-position and an oxide group at the 7-position, which contribute to its reactivity and solubility in biological systems .
Anticancer Properties
Recent studies have demonstrated the anticancer potential of thieno[2,3-b]pyridine derivatives. For instance, a synthesized derivative exhibited significant cytotoxic effects on breast cancer cell lines MDA-MB-231 and MCF-7. The compound induced apoptosis in these cells, with IC50 values of approximately 2.082 µM for MDA-MB-231 and 2.053 µM for MCF-7 after 48 hours of treatment .
Table 1: Cytotoxicity Data for Thieno[2,3-b]pyridine Derivatives
| Cell Line | IC50 (µM) | Treatment Duration (h) |
|---|---|---|
| MDA-MB-231 | 2.082 | 48 |
| MCF-7 | 2.053 | 48 |
The mechanism of action appears to involve metabolic alterations affecting glycolysis and apoptosis pathways, suggesting that modifications in the structure can significantly impact biological efficacy .
Antimicrobial Activity
In addition to anticancer properties, derivatives of thieno[2,3-b]pyridine have shown promising antimicrobial activity. A study reported that certain derivatives displayed effective antibacterial properties against Gram-negative bacteria with minimum inhibitory concentrations (MIC) around 50 µg/ml .
Case Studies
- Breast Cancer Cell Line Study : In a controlled experiment involving treatment with a thieno[2,3-b]pyridine derivative, researchers observed a reduction in cancer stem cell populations and alterations in glycosphingolipid expression profiles after treatment. This study highlighted the compound's capacity to affect not only cell viability but also stemness characteristics within tumor microenvironments .
- Antimicrobial Efficacy Study : Another investigation focused on the synthesis and testing of various thieno[2,3-b]pyridine derivatives against bacterial strains. The results indicated that specific structural modifications could enhance antibacterial potency, suggesting avenues for further drug development targeting resistant bacterial strains .
Q & A
Q. What are the standard synthetic routes for 2-(methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide, and how do reaction conditions influence yield?
The synthesis typically involves intramolecular cyclization of α-halo carbonyl precursors. For example, α-halo carbonyl compounds (e.g., ethyl 2-chloronicotinate) react with thiophene derivatives under reflux conditions in polar aprotic solvents like acetonitrile or ethanol. The presence of electron-withdrawing groups (e.g., methoxycarbonyl) at the aryl position facilitates cyclization by stabilizing reactive intermediates. Yield optimization requires precise temperature control (80–120°C) and stoichiometric ratios of reagents to minimize side reactions .
Q. Which spectroscopic techniques are critical for characterizing the structure of thieno[2,3-b]pyridine derivatives?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT) are essential for confirming molecular weight and substituent positions. For example, ¹H NMR can distinguish between aromatic protons in the thiophene and pyridine rings, while ¹³C NMR identifies carbonyl (C=O) and methoxycarbonyl groups. X-ray crystallography is recommended for resolving ambiguous stereochemistry in fused-ring systems .
Advanced Research Questions
Q. How does the substitution pattern on the thieno[2,3-b]pyridine scaffold influence adenosine receptor (A1AR) binding affinity?
Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxycarbonyl) at the 2-position enhance A1AR affinity by stabilizing hydrogen bonding with Thr257 and Glu172 residues. In contrast, bulky substituents at the 4-position reduce binding due to steric clashes in the receptor’s hydrophobic pocket. For instance, compound 7c (Ki = 61.9 nM) demonstrates optimal A1AR affinity with a methoxycarbonyl group and unsubstituted pyridine nitrogen .
Q. What mechanistic insights explain the anticancer activity of thieno[2,3-b]pyridine derivatives against multidrug-resistant (MDR) cell lines?
Thieno[2,3-b]pyridines inhibit P-glycoprotein (P-gp)-mediated drug efflux in MDR cells, as shown in cytotoxicity assays using resistant leukemia (CEM/ADR5000) and sensitive (CCRF-CEM) cell lines. Derivatives with a nitro group at the 3-position (e.g., ethyl 3-nitro-4-oxothieno[2,3-b]pyridine-5-carboxylate) induce apoptosis via caspase-3 activation and mitochondrial membrane depolarization .
Q. How can conflicting data on cyclization efficiency in thieno[2,3-b]pyridine synthesis be resolved?
Discrepancies in cyclization yields often arise from competing nucleophilic substitution pathways. For example, aryl halides with electron-deficient rings favor intramolecular cyclization (yield >80%), while electron-rich analogs undergo intermolecular coupling. Kinetic studies using DFT calculations or in situ IR monitoring can identify rate-limiting steps and optimize catalyst systems (e.g., Pd(OAc)₂/Xantphos) .
Q. What in vivo models are suitable for evaluating the pharmacokinetic (PK) profile of thieno[2,3-b]pyridine-based A1AR agonists?
Rodent models (e.g., Sprague-Dawley rats) are used to assess brain penetration and metabolic stability. Intraperitoneal administration of 7c (10 mg/kg) shows a plasma half-life (t₁/₂) of 4.2 hours and brain-to-plasma ratio of 0.8, indicating moderate blood-brain barrier permeability. LC-MS/MS quantification of plasma metabolites identifies N-demethylation as the primary degradation pathway .
Methodological Considerations
Q. How to design a robust SAR study for thieno[2,3-b]pyridine derivatives targeting kinase inhibition?
- Step 1: Synthesize a library of derivatives with systematic variations (e.g., substituents at positions 2, 4, and 7).
- Step 2: Screen against kinase panels (e.g., PIM-1, COT) using fluorescence polarization assays.
- Step 3: Validate hits in cellular assays (e.g., proliferation inhibition in HCT116 colon cancer cells).
- Step 4: Perform molecular docking to correlate substituent effects with binding energy (e.g., interactions with COT kinase’s ATP-binding pocket) .
Q. What analytical strategies mitigate challenges in purifying N-oxide-containing thieno[2,3-b]pyridines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
